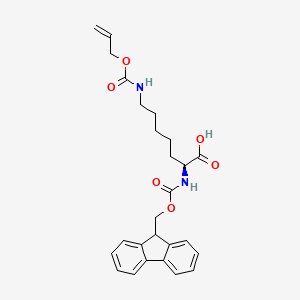

Fmoc-L-HLys(Alloc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

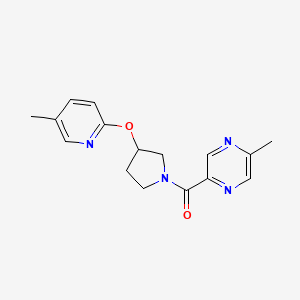

“Fmoc-L-HLys(Alloc)-OH” is a compound used in peptide synthesis . The Fmoc group is an amino protecting group, primarily used in peptide synthesis . It is introduced into the target molecule to protect its reactive activity . The Alloc group is another protecting group that can be selectively removed .

Synthesis Analysis

Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [ (Boc) 2 O], respectively .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups. The Fmoc group is a fluorenyl group attached to the molecule via a methyloxycarbonyl linkage . The Alloc group is attached via an allyloxy carbonyl linkage .Chemical Reactions Analysis

The Fmoc group is one of the most commonly used protecting groups for amino groups in solid phase peptide synthesis . It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions .Wissenschaftliche Forschungsanwendungen

Peptide Chemistry and Protection Strategies

Fmoc and Alloc protecting groups offer a consistent alternative to classical Boc protection in peptide chemistry. Fmoc has been established as the choice α-amino protecting group, and Alloc allows for a fully orthogonal protection strategy with Fmoc and Boc. The introduction of Fmoc and Alloc moieties typically occurs through halogenoformates, azides, or activated carbonates. However, these methods are often accompanied by side reactions, including the formation of Fmoc/Alloc dipeptides and even tripeptides. Novel Fmoc/Alloc-oxime reagents have been introduced, which are stable, highly reactive, and yield almost contaminant-free Fmoc/Alloc-amino acids. Specifically, the N-hydroxypicolinimidoyl cyanide derivative (N-{[(9H-fluoren-9-yl)methoxy]carbonyl-oxy)picolinimidoyl cyanide) has shown promising results for the preparation of Fmoc-Gly-OH with minimal side reactions, as analyzed by reverse-phase HPLC and NMR spectroscopy (Khattab et al., 2010).

Solid Support Synthesis of Glycoconjugates

Fmoc-L-HLys(Alloc)-OH is utilized in the synthesis of orthogonally protected building blocks for the construction of glycoconjugates on a solid support. One study highlighted the synthesis of N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine and its use in preparing triantennary peptide glycoclusters on a solid support. The process involved sequential removal of amino protections and subsequent coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters, offering a modular approach for creating diverse synthetic glycoclusters (Katajisto et al., 2002).

Antibacterial and Anti-inflammatory Applications

The rapid advancement in peptide- and amino-acid-based nanotechnology has opened new avenues for the development of biomedical materials. Fmoc-decorated self-assembling building blocks, such as this compound, have shown promising applications in antibacterial and anti-inflammatory purposes. These nanoassemblies have demonstrated significant effects on bacterial morphology and offer methods for their functional incorporation within resin-based composites. The integration of these nanoassemblies inhibits bacterial growth and viability while not being cytotoxic toward mammalian cell lines. Their low dosage requirement allows for the preservation of mechanical and optical properties of the composite materials (Schnaider et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCWEDOQGDZLTE-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2902545.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2902549.png)

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)